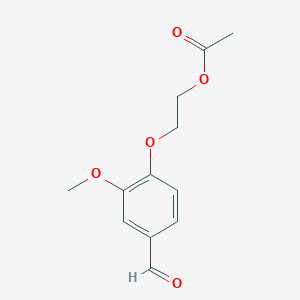

2-(4-甲酰基-2-甲氧基苯氧基)乙酸乙酯

描述

Synthesis Analysis

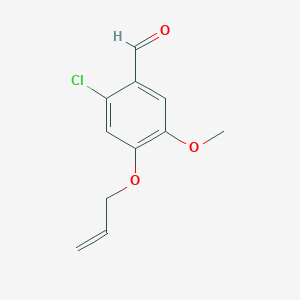

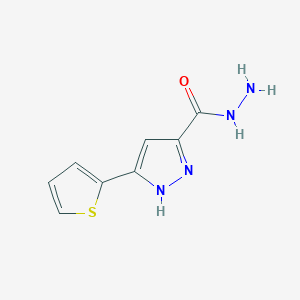

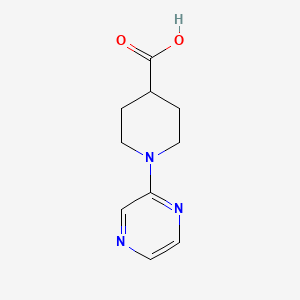

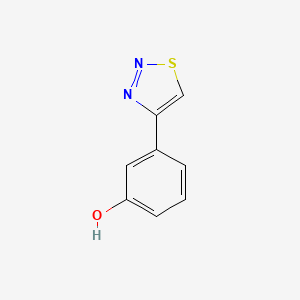

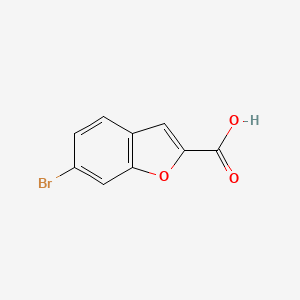

The synthesis of 2-(4-formyl-2-methoxyphenoxy)ethyl acetate derivatives has been explored in various studies. One such study reports the synthesis of a series of 1,3,4-thiadiazole derivatives by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The structures of these compounds were confirmed using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal structure of a similar compound, ethyl-2-(4-aminophenoxy)acetate, was determined by X-ray single crystal structure determination, revealing that it crystallized in the triclinic crystal system. The study also utilized Hirshfeld surface analysis to discuss the non-covalent interactions, such as H…H, H…C, and O…H, which contribute to the molecular packing .

Chemical Reactions Analysis

The reactivity of phenoxyalkanoic acid derivatives has been investigated, particularly in the context of their interactions with metals. The crystal structures of various complexes, including those with zinc(II) and cadmium(II), have been determined. These studies provide insights into the coordination chemistry and stereochemistry of these compounds, which is essential for understanding their reactivity and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and reactivity. For example, the experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions using time-dependent density functional theory (TD-DFT) calculations. Such properties are crucial for the development of these compounds as pharmaceutical agents .

In another study, the impurity profile of a related compound, ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, was determined using liquid chromatography-mass spectrometry (LC-MS). This analysis is important for quality control during the synthesis and scale-up of pharmaceutical compounds .

Relevant Case Studies

While the provided data does not include specific case studies, the antimicrobial evaluation of the 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid suggests potential applications in the development of new antimicrobial agents. The significant activity against several strains of microbes indicates the therapeutic potential of these compounds .

科学研究应用

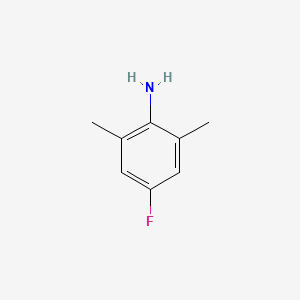

1. 抗结核药

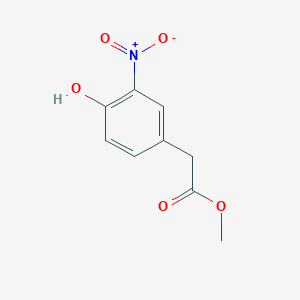

2-(4-甲酰基-2-甲氧基苯氧基)乙酸乙酯已被研究作为抗结核药的潜在用途。研究表明,该化合物与各种酮缩合后产生查耳酮,查耳酮与酸酰肼反应后形成苯氧基乙酸衍生物。这些衍生物对结核分枝杆菌 H 37 Rv 表现出抗结核活性,突出了该化合物在结核病治疗中的潜在作用 (Yar、Siddiqui 和 Ali,2006 年) (Shaharyar、Siddiqui 和 Ali,2006 年)。

2. 抗菌性能

该化合物还因其抗菌性能而被探索。合成了一系列 2-(4-甲酰基-2-甲氧基苯氧基)乙酸乙酯的 1,3,4-噻二唑衍生物,并评估了它们的体外抗菌活性。这些化合物对几种微生物菌株表现出显着的活性,表明该化合物有可能成为开发新型抗菌剂的基础 (Noolvi、Patel、Kamboj 和 Cameotra,2016 年)。

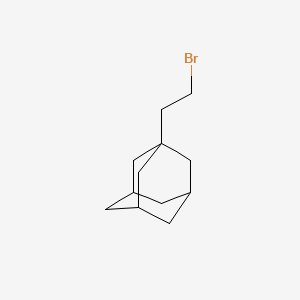

3. 新型共聚物的潜力

该化合物还在新型共聚物的背景下进行研究。对乙酸乙烯酯和含氧环取代的乙基 2-氰基-3-苯基-2-丙烯酸酯的共聚物(包括 2-(4-甲酰基-2-甲氧基苯氧基)乙酸乙酯的衍生物)的研究显示出有希望的结果。这些研究侧重于共聚物的合成、表征和热行为,可能为材料科学应用打开新的大门 (Barilla 等人,2021 年)。

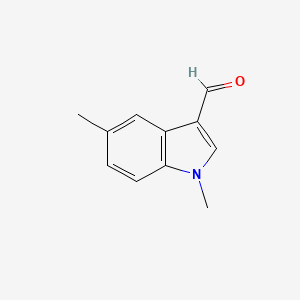

4. 在抗氧化分子中的作用

该化合物的衍生物也因其抗氧化性能而受到研究。源自海藻的取代芳基类萜,包括 2-(4-甲酰基-2-甲氧基苯氧基)乙酸乙酯的衍生物,已被表征并显示出抗氧化活性。这些化合物有可能作为用于制药和食品工业的先导抗氧化分子 (Chakraborty、Joseph、Joy 和 Raola,2016 年)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-9(14)16-5-6-17-11-4-3-10(8-13)7-12(11)15-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERBZSCRIFTMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366798 | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

692275-82-4 | |

| Record name | 4-[2-(Acetyloxy)ethoxy]-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692275-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1332213.png)

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)